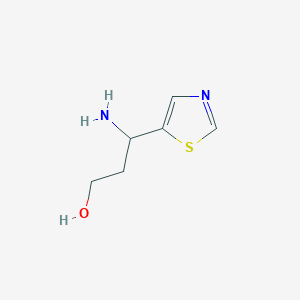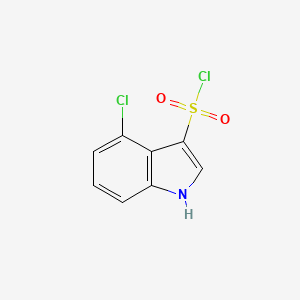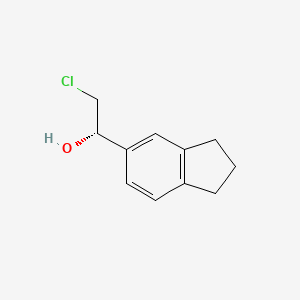
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom and an indane moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the chlorination of an appropriate precursor, followed by a reduction step. One common method starts with the indane derivative, which undergoes chlorination using thionyl chloride or phosphorus pentachloride. The resulting chloro compound is then reduced using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding a fully saturated indane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Formation of substituted indane derivatives with various functional groups.
科学的研究の応用
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
作用機序
The mechanism of action of (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol
- (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
- (1S)-2-chloro-1-(3,4-dichlorophenyl)ethan-1-ol
Uniqueness
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its indane moiety, which imparts specific steric and electronic properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity. The presence of the indane ring system can also enhance the compound’s stability and its ability to interact with biological targets.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2/t11-/m1/s1 |
InChIキー |
PESXDVYIZJDOIJ-LLVKDONJSA-N |
異性体SMILES |
C1CC2=C(C1)C=C(C=C2)[C@@H](CCl)O |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


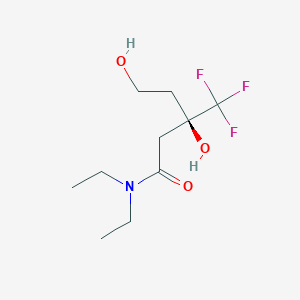
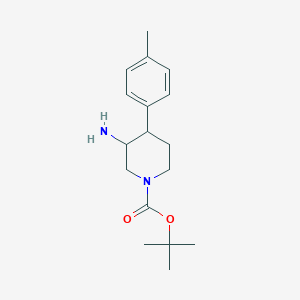
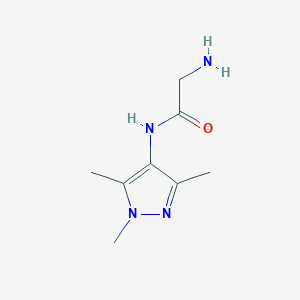
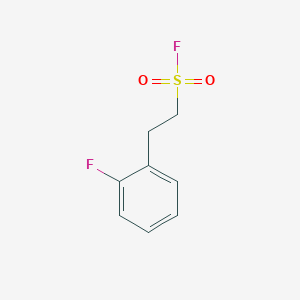

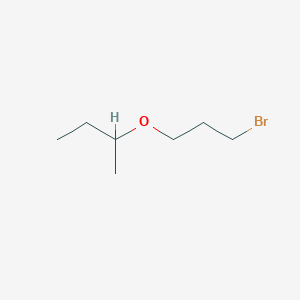

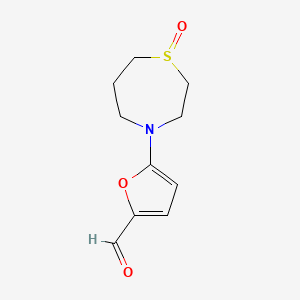

![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
